Superior Reduction in Urgency and Urge Incontinence vs. Mirabegron: Meta-Analysis of Head-to-Head Trials
In a 2025 meta-analysis of six head-to-head trials comparing vibegron and mirabegron, vibegron demonstrated superior efficacy in reducing core OAB symptoms [1]. Specifically, vibegron was associated with a greater reduction in daily urgency episodes (standardized mean difference [SMD] = 0.37; P = 0.0006) and urinary urge incontinence (UUI) episodes (SMD = 0.33; P = 0.006) compared to mirabegron [2]. No significant differences were found in other efficacy parameters or overall safety profiles [3].
| Evidence Dimension | Reduction in daily urgency episodes (SMD) |
|---|---|
| Target Compound Data | SMD = 0.37 (greater reduction) |
| Comparator Or Baseline | Mirabegron (reference) |
| Quantified Difference | SMD 0.37 favoring vibegron; P = 0.0006 |
| Conditions | Meta-analysis of 6 head-to-head RCTs; systematic literature search up to July 2025 |
Why This Matters
This direct comparative evidence demonstrates vibegron's superior control of urgency and incontinence, two key drivers of OAB-related quality-of-life impairment and treatment selection.
- [1] Bai WZ, Zhou SY, Mou YY, Peng L, Li LL. An updated meta-analysis of head-to-head trials comparing the efficacy, safety, and adherence of mirabegron and vibegron in overactive bladder. Medicine. 2025;104(49):e46109. View Source
- [2] Bai WZ, et al. Medicine. 2025;104(49):e46109. (Abstract data: SMD 0.37 for urgency, P=0.0006; SMD 0.33 for UUI, P=0.006) View Source
- [3] Bai WZ, et al. Medicine. 2025;104(49):e46109. (Safety profile comparable) View Source
